N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
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Overview
Description
N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound that boasts a unique structural design, featuring a cyclopropyl group attached to a thiazole ring. The compound is primarily used in scientific research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: : This involves the reaction of 4-methylbenzenesulfonamide with a suitable thiazole precursor under acidic or basic conditions.
Cyclopropyl Group Introduction: : The cyclopropyl group is introduced via a cyclopropanation reaction, often using a reagent like diazomethane.
Amide Bond Formation: : The final step is the coupling of the cyclopropylthiazole intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling agents like EDCI or HATU.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.
Reduction: : Reduction can be achieved using hydride donors such as sodium borohydride (NaBH4).
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions under suitable conditions.
Oxidation: : mCPBA, room temperature.
Reduction: : NaBH4, ethanol, and ice bath.
Substitution: : Sodium methoxide in methanol, reflux.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce a sulfoxide or sulfone group, while reduction could result in alcohol or amine derivatives.
Scientific Research Applications
N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has various scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: : Investigated for its potential therapeutic effects, particularly in the context of targeting specific enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving:
Binding to Enzymes: : The thiazole ring may interact with the active site of enzymes, inhibiting their function.
Modulating Pathways: : The compound can influence biological pathways by altering the activity of key proteins or receptors.
Comparison with Similar Compounds
N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is unique in its combination of the cyclopropyl group and thiazole ring. Similar compounds include:
N-cyclopropyl-3-[2-(4-toluenesulfonamido)-1,3-thiazol-4-yl]propanamide: : Shares a similar structure but with slight differences in the sulfonamide group.
N-cyclopropyl-3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanamide: : Lacks the methyl group on the benzene ring, affecting its chemical properties.
This compound stands out due to its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-2-7-14(8-3-11)24(21,22)19-16-18-13(10-23-16)6-9-15(20)17-12-4-5-12/h2-3,7-8,10,12H,4-6,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGGSZYGVZIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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